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A study comparing tungsten films deposited by High-Power Impulse Magnetron Sputtering

(HiPIMS) and Direct Current Magnetron Sputtering (DCMS) reveals significant differences in

their microstructural and morphological characteristics.[1]

Experimental Protocols
Deposition: Tungsten films with a thickness of approximately 750-1200 nm were deposited on

(100) Si wafers. The vacuum chamber had a base pressure of <8×10⁻⁸ Pa, and high purity

Argon (99.998%) was used as the sputtering gas. For the comparative analysis, both HiPIMS

and DCMS depositions were performed at an Ar pressure of 0.93 Pa.[1]

X-Ray Diffraction (XRD): The phase and texture of the deposited films were analyzed using a

Bruker D8 Advance diffractometer with a Cu Kα X-ray source. Coupled θ-2θ scans were

performed at room temperature.[1]

Scanning Electron Microscopy (SEM): The surface morphology and cross-sectional

microstructure of the films were examined using SEM.[1]

Data Presentation
Table 1: Comparison of XRD Results for HiPIMS and DCMS Tungsten Films
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Deposition
Technique

Predominant Phase Texture Observations

HiPIMS α-W (110) Uniform texture[1]

DCMS α-W (110)

Less uniform texture

compared to

HiPIMS[1]

Table 2: Comparison of SEM Results for HiPIMS and DCMS Tungsten Films

Deposition
Technique

Surface
Morphology

Cross-Sectional
Structure

Defects

HiPIMS Smoother surface
Uniform, non-

columnar grains[1]

Free of visible

defects[1]

DCMS Rougher surface
Funnel-shaped

grains[1]

Microcracks

observed[1]

Influence of Argon Sputtering Pressure on DC
Sputtered Tungsten Films
The working gas pressure during DC magnetron sputtering significantly affects the crystalline

structure and morphology of tungsten films.[2][3]

Experimental Protocols
Deposition: Tungsten films were deposited on silicon substrates using DC magnetron

sputtering in an argon gas environment. The deposition was carried out at various working gas

pressures, including 0.1 Pa, 0.5 Pa, and 1 Pa.[2] Another study investigated a wider pressure

range from 3 mTorr (approx. 0.4 Pa) to 60 mTorr (approx. 8 Pa).[3]

X-Ray Diffraction (XRD): The crystal structure of the tungsten films was investigated by XRD.

[2][3]
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Scanning Electron Microscopy (SEM): Cross-sectional SEM images were used to observe the

film morphology.[2][3]

Data Presentation
Table 3: Influence of Argon Pressure on the Crystalline Phase of DC Sputtered Tungsten Films

Argon Pressure Crystalline Phase Predominant Orientation

0.1 Pa α-W + β-W -

0.5 Pa α-W + β-W -

1 Pa α-W (110)[2]

3 mTorr (~0.4 Pa) bcc W (α-phase) <110>[3]

12 mTorr (~1.6 Pa) bcc W + A15 W (β-phase) -[3]

26 mTorr (~3.5 Pa) A15 W (β-phase) -[3]

60 mTorr (~8 Pa) Amorphous -[3]

Table 4: Influence of Argon Pressure on the Morphology of DC Sputtered Tungsten Films

Argon Pressure SEM Observation

0.1 Pa Dense interface layer observed[2]

0.5 Pa Dense interface layer observed[2]

1 Pa
Less dense structure compared to lower

pressures[2]

12 mTorr (~1.6 Pa) Dense microstructure without columns[3]

26 mTorr (~3.5 Pa) Columnar microstructure[3]

> 60 mTorr (~8 Pa) Dendritic-like growth[3]
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The following diagram illustrates the general workflow for the deposition and characterization of

tungsten thin films.
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Caption: Workflow for Tungsten Thin Film Deposition and Characterization.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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